REACTION_CXSMILES
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C([O:3][C:4](=O)[CH2:5][O:6][C:7]([CH3:25])([CH3:24])[CH2:8][N:9](CC1C=CC=CC=1)CC1C=CC=CC=1)C>CCO.[OH-].[OH-].[Pd+2]>[CH3:24][C:7]1([CH3:25])[CH2:8][NH:9][C:4](=[O:3])[CH2:5][O:6]1 |f:2.3.4|
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CC1(OCC(NC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 585 mg | |
YIELD: PERCENTYIELD | 60% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |